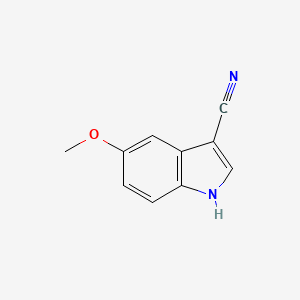

5-methoxy-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

5-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFYXFWPCJEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406736 | |

| Record name | 5-methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23084-36-8 | |

| Record name | 5-methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-methoxy-1H-indole-3-carbonitrile chemical properties

An In-Depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by the indole scaffold, a privileged motif found in numerous natural products and FDA-approved drugs, which is further functionalized with a methoxy group at the 5-position and a nitrile group at the 3-position.[1][2][3][4] The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, while the electron-withdrawing nitrile group provides a key synthetic handle for a wide array of chemical transformations.[2][4] This combination makes it a crucial intermediate for developing more complex molecules with potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The intrinsic properties of this compound are dictated by its unique molecular architecture. The fusion of the benzene and pyrrole rings creates the electron-rich indole system, while the substituents at the C3 and C5 positions modulate its electronic character and reactivity.

Core Data

The fundamental physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 23084-36-8 | [1] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 385 °C at 760 mmHg | [1] |

| Melting Point | Not consistently reported; related indole carbonitriles melt in the 140-160 °C range. | [5] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [6] |

Structural Analysis

The key to understanding the utility of this compound lies in its structure.

-

Indole Core: A bicyclic aromatic heterocycle that serves as the foundation. The indole nucleus is a well-established pharmacophore.[3]

-

5-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) via resonance. It increases the electron density of the entire indole ring system, making it more susceptible to electrophilic attack. This enhanced nucleophilicity is a critical aspect of its reactivity.[2]

-

3-Nitrile Group (-C≡N): This is a strong electron-withdrawing group (EWG) via induction and resonance. It serves as a versatile chemical handle that can be transformed into other functional groups such as amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[4]

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data represent the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Characteristic Features |

| ¹H NMR | ~8.3-8.6 ppm (s, 1H): N-H proton of the indole ring. ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene portion of the indole. ~3.8-3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group. The exact shifts and coupling constants for the aromatic protons depend on the solvent used.[5] |

| ¹³C NMR | ~155 ppm: C5 carbon attached to the methoxy group. ~132 ppm: C7a quaternary carbon. ~115 ppm: Nitrile carbon (-C≡N). ~100-120 ppm: Other aromatic carbons. ~55-56 ppm: Methoxy carbon (-OCH₃).[5] |

| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching vibration. ~2200-2230 cm⁻¹: C≡N (nitrile) stretching, a sharp and characteristic peak. ~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1020-1050 cm⁻¹: Symmetric C-O-C stretching.[7] |

| MS (Mass Spec.) | m/z ~172.18: Molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would involve loss of HCN and methyl radicals.[8] |

Synthesis Methodology

The synthesis of this compound typically leverages the inherent reactivity of the parent 5-methoxy-1H-indole. A common and effective strategy is the direct cyanation of the indole ring at the C3 position, which is the most nucleophilic site.

Illustrative Synthesis Workflow

The diagram below outlines a general, plausible pathway for the synthesis of the title compound.

Caption: A multi-step synthesis pathway from 5-methoxyindole.

Experimental Protocol: Vilsmeier-Haack Approach

This protocol describes a reliable method for synthesizing the title compound, which proceeds through an aldehyde intermediate. The choice of the Vilsmeier-Haack reaction is based on its effectiveness for formylating electron-rich heterocycles like indoles at the C3 position.

Step 1: Formylation of 5-Methoxy-1H-indole

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 5-methoxy-1H-indole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Incubation: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH 9-11. This hydrolyzes the intermediate iminium salt.

-

Isolation: The product, 5-methoxy-1H-indole-3-carbaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of Aldehyde to Nitrile

-

Oxime Formation: Suspend the 5-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) and heat the mixture to reflux for 1-2 hours.

-

Dehydration: After cooling, remove the solvent under reduced pressure. Add acetic anhydride (Ac₂O, 3-4 equivalents) to the crude oxime and heat to reflux for 1-3 hours. The acetic anhydride acts as a dehydrating agent to convert the oxime directly to the nitrile.

-

Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.

-

Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for further synthetic modifications.

Caption: Reactivity map for this compound.

-

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂/Raney Ni).[4] This transformation yields (5-methoxy-1H-indol-3-yl)methanamine, a key precursor for tryptamine analogs.

-

Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding 5-methoxy-1H-indole-3-carboxylic acid or the intermediate amide.[9] These carboxylic acid derivatives are also valuable in drug discovery.[3]

-

N-H Functionalization: The indole nitrogen can be deprotonated with a mild base and subsequently alkylated, acylated, or sulfonylated to introduce a variety of substituents at the N1 position.

-

Electrophilic Aromatic Substitution: Although the C3 position is blocked, the electron-rich nature of the 5-methoxyindole ring allows for further electrophilic substitution, typically directed to the C2, C4, or C6 positions depending on the reaction conditions and the directing influence of the existing substituents.[2]

Applications in Research and Drug Development

The true value of this compound is realized in its application as a strategic intermediate.

-

Oncology: Derivatives of 5-methoxyindoles have demonstrated potential as antitumor agents, sometimes by inhibiting enzymes that are critical for the proliferation and survival of cancer cells.[3]

-

Infectious Diseases: The indole scaffold is a common feature in novel antimicrobial agents. Functionalization of this core structure can lead to compounds with potent antibacterial and antifungal activities.[3]

-

Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made its derivatives a major focus for treating CNS conditions. Modifications can yield compounds with activity as selective serotonin reuptake inhibitors (SSRIs) or agents targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[1][3]

-

Materials Science: The conjugated π-system of the indole ring makes its derivatives useful in the development of novel materials with specific electronic or photonic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.[1] It should be protected from light.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

References

- This compound. MySkinRecipes.

- This compound. LabSolutions | Lab Chemicals & Equipment.

- SAFETY DATA SHEET for Indol-5-yl methyl ether. Fisher Scientific.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Supporting Inform

- Synthesis, reactivity and biological properties of methoxy-activated indoles. University of Johannesburg.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.

- Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Dakenchem.

- Supporting inform

- 5-Methoxy-1H-indole-3-carboxylic acid. PubChem.

- This compound | CAS 23084-36-8. Benchchem.

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.

- 1H-Indole, 5-methoxy-. NIST WebBook.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

Sources

- 1. This compound [myskinrecipes.com]

- 2. soc.chim.it [soc.chim.it]

- 3. nbinno.com [nbinno.com]

- 4. This compound|CAS 23084-36-8 [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-methoxy-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of a methoxy group at the 5-position of the indole ring can significantly influence the molecule's electronic properties and biological interactions, making 5-methoxyindoles a promising class of compounds for drug discovery. This guide provides a comprehensive technical overview of the physicochemical characteristics of 5-methoxy-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of these properties is crucial for its effective utilization in research and development, from optimizing reaction conditions to predicting its behavior in biological systems.

Molecular and Structural Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 23084-36-8 | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C#N | |

| InChI Key | Not available |

Structural Elucidation Workflow

Caption: A general workflow for the synthesis and structural confirmation of this compound.

Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and formulation.

| Property | Value | Source(s) |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined for this specific compound. Related compound 5-methoxy-3-methyl-1H-indole has a melting point of 64-65 °C.[2] | |

| Boiling Point | 385 °C at 760 mmHg | [1] |

Solubility and Partitioning Behavior

The solubility of this compound in various solvents dictates its utility in different reaction media and its potential for formulation. While quantitative data is limited, qualitative assessments and data from related compounds provide valuable insights.

Qualitative Solubility Profile:

-

Soluble: Common organic solvents such as dichloromethane and chloroform.

-

Sparingly Soluble/Insoluble: Water.

Predicted pKa:

The acid dissociation constant (pKa) is a critical parameter for understanding a molecule's ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As no experimental pKa value for this compound is available, computational prediction methods are employed. Based on its structure, the indole N-H proton is the most likely acidic site. The pKa of the indole N-H is approximately 17. The electron-withdrawing nitrile group at the 3-position is expected to increase the acidity (lower the pKa) of the N-H proton. Various computational tools can provide a more precise prediction.[3][4][5][6][7]

Experimental Protocol for Solubility Determination

Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Hexane

Procedure:

-

Add approximately 10 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Causality: The choice of solvents with varying polarities (from nonpolar hexane to polar protic water and methanol, and polar aprotic DMSO and DCM) provides a broad understanding of the compound's solubility characteristics, which is guided by the "like dissolves like" principle. The methoxy and nitrile groups introduce polarity, while the indole ring system has significant nonpolar character.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methoxy and nitrile substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the indole ring, the methoxy carbon, and the nitrile carbon will be characteristic. For comparison, the ¹³C NMR data for the related compound 5-methoxy-3-methyl-1H-indole shows characteristic peaks for the indole ring and the methoxy group.[2][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity peak around 2200-2260 cm⁻¹ is characteristic of the nitrile group.[11]

-

C-O Stretch: An absorption band corresponding to the aryl ether C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption maxima characteristic of the indole chromophore, with potential shifts due to the methoxy and nitrile substituents. Indole itself typically exhibits two main absorption bands around 220 nm and 280 nm. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of these bands.[12][13][14][15]

Experimental Workflow for Spectroscopic Analysis

Caption: A workflow illustrating the sample preparation and instrumental analysis for obtaining NMR, UV-Vis, and IR spectra.

Synthesis and Reactivity

This compound can be synthesized from commercially available 5-methoxyindole. A plausible synthetic route involves the formylation of 5-methoxyindole followed by conversion of the aldehyde to the nitrile.

Proposed Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

-

To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5-methoxyindole in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water and basify with a sodium hydroxide solution.

-

The precipitated 5-methoxy-1H-indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

Step 2: Conversion of Aldehyde to Nitrile

-

A mixture of 5-methoxy-1H-indole-3-carboxaldehyde, hydroxylamine hydrochloride, and a suitable base (e.g., sodium formate) in a solvent such as formic acid is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. The subsequent conversion of the aldehyde to a nitrile via the oxime is a standard and reliable transformation in organic synthesis.

Applications in Drug Discovery

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a carbonitrile group at the 3-position offers a versatile handle for further synthetic modifications, making this compound a valuable building block for the synthesis of potential therapeutic agents.

Derivatives of 5-methoxyindole have been investigated for a range of biological activities, including:

-

Anticancer Activity: Some 5-methoxyindole derivatives have shown promising results against various cancer cell lines.[16]

-

Neurological Disorders: The structural similarity of the 5-methoxyindole core to serotonin suggests its potential for developing ligands for serotonin receptors, which are implicated in various neurological and psychiatric disorders.[17]

-

Antiviral Activity: Indole derivatives, including those with a nitrile substituent, have been explored for their antiviral properties.[18]

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[1][19]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, including its molecular and physical characteristics, solubility, spectral features, and synthetic considerations. The detailed experimental protocols and workflows offer a practical framework for researchers working with this compound. Further experimental investigation is warranted to fill the existing gaps in the quantitative data for its physicochemical properties, which will undoubtedly facilitate its broader application in the development of novel and impactful molecules.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

5-MeO-AMT - Wikipedia. (n.d.). Retrieved from [Link]

-

5-methoxy-3-methyl-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved from [Link]

-

Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials - ChemRxiv. (2024, February 26). Retrieved from [Link]

-

Prediction of pKa from chemical structure using free and open-source tools - Figshare. (2018, April 1). Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Open-source QSAR models for pKa prediction using machine learning approaches. (2020, August 20). Retrieved from [Link]

-

5-Methoxyindole | C9H9NO | CID 13872 - PubChem. (n.d.). Retrieved from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). Retrieved from [Link]

-

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo | Request PDF - ResearchGate. (2025, June 12). Retrieved from [Link]

- CN110642770B - Preparation method of 5-methoxyindole - Google Patents. (n.d.).

-

Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. (n.d.). Retrieved from [Link]

-

1H-Indole, 5-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

UV Vis Spectra of Indole Analogues - Research Data Australia. (n.d.). Retrieved from [Link]

-

5-Methoxy-1H-indole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

5-Methoxy-1H-indole - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry. (2025, September 12). Retrieved from [Link]

-

5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem. (n.d.). Retrieved from [Link]

-

In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed Central. (n.d.). Retrieved from [Link]

-

UV-vis spectra and mass spectra of the products from indole and its... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. (n.d.). Retrieved from [Link]

-

UV/Vis Spectrophotom etry - Mettler Toledo. (n.d.). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]

-

FT-IR spectra of treated indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. optibrium.com [optibrium.com]

- 4. peerj.com [peerj.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Item - Prediction of pKa from chemical structure using free and open-source tools - figshare - Figshare [figshare.com]

- 7. Open-source QSAR models for pKa prediction using machine learning approaches [morressier.com]

- 8. 5-Methoxyindole(1006-94-6) 13C NMR [m.chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. researchdata.edu.au [researchdata.edu.au]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labsolu.ca [labsolu.ca]

A Technical Guide to the Spectroscopic Characterization of 5-methoxy-1H-indole-3-carbonitrile

Introduction

5-methoxy-1H-indole-3-carbonitrile is a member of the indole family, a core scaffold in a multitude of biologically active compounds and natural products. The strategic placement of the methoxy and nitrile functional groups on the indole ring system makes this molecule a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The predictions are based on the analysis of closely related compounds, including 5-methoxy-3-methyl-1H-indole.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (H1) | ~11.5 - 12.5 | broad singlet | - | 1H |

| H2 | ~8.0 - 8.2 | singlet | - | 1H |

| H4 | ~7.3 - 7.5 | doublet | J ≈ 2.5 Hz | 1H |

| H6 | ~6.8 - 7.0 | doublet of doublets | J ≈ 9.0, 2.5 Hz | 1H |

| H7 | ~7.4 - 7.6 | doublet | J ≈ 9.0 Hz | 1H |

| -OCH₃ | ~3.8 | singlet | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Indole N-H (H1): The proton attached to the nitrogen of the indole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 11.5-12.5 ppm). This is due to the acidic nature of this proton and its involvement in intermolecular hydrogen bonding.

-

Pyrrole Ring Protons (H2): The proton at the C2 position is anticipated to be a singlet in the region of 8.0-8.2 ppm. The electron-withdrawing nature of the adjacent nitrile group at C3 would deshield this proton, shifting it downfield.

-

Benzene Ring Protons (H4, H6, H7): The aromatic protons on the benzene portion of the indole ring will exhibit a characteristic splitting pattern. H7, being ortho to the indole nitrogen, will be a doublet. H6 will be a doublet of doublets due to coupling with both H7 (ortho-coupling, J ≈ 9.0 Hz) and H4 (meta-coupling, J ≈ 2.5 Hz). H4 will appear as a doublet due to meta-coupling with H6. The methoxy group at C5 will influence the chemical shifts of these protons, generally causing an upfield shift compared to unsubstituted indole.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~135 - 140 |

| C3 | ~95 - 100 |

| C3a | ~128 - 132 |

| C4 | ~100 - 105 |

| C5 | ~155 - 160 |

| C6 | ~112 - 116 |

| C7 | ~113 - 117 |

| C7a | ~130 - 135 |

| -CN | ~115 - 120 |

| -OCH₃ | ~55 - 60 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C5: The carbon atom attached to the electron-donating methoxy group (C5) is expected to be the most downfield signal in the aromatic region (around 155-160 ppm).

-

C3 and the Nitrile Group: The carbon atom at the 3-position (C3) is expected to be significantly shielded (upfield shift) due to the electronic effects of the nitrile group. The nitrile carbon itself (-CN) will appear in the characteristic region for nitriles (115-120 ppm).

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 100-140 ppm, with their specific chemical shifts influenced by the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| C-H Bend (Aromatic) | 700 - 900 | Strong |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A sharp peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

C≡N Stretch: A strong and sharp absorption band between 2220 and 2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the methoxy group.

-

Aromatic Vibrations: The spectrum will also display characteristic peaks for aromatic C-H stretching and C=C in-ring vibrations.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in confirming its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺•): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₁₀H₈N₂O), which is 172.18 g/mol .

-

Major Fragmentation Pathways: The fragmentation of indole derivatives often involves the loss of small, stable molecules. For this compound, key fragmentation pathways could include:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 157.

-

Loss of carbon monoxide (CO) from the fragment at m/z 157 to yield a fragment at m/z 129.

-

Loss of hydrogen cyanide (HCN) from the molecular ion.

-

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI)-MS:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.

-

Detect the ions to generate the mass spectrum.

Visualizations

Molecular Structure and NMR Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Sources

An In-depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile (CAS: 23084-36-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1H-indole-3-carbonitrile (CAS Number: 23084-36-8), a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a methoxy group at the 5-position and a nitrile moiety at the 3-position of the indole scaffold imparts unique physicochemical properties and versatile reactivity. This document delves into the core characteristics of this compound, including its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, established and potential biological activities with a focus on anticancer and neuroprotective applications, and provides essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The electronic nature and steric profile of substituents on the indole ring profoundly influence the molecule's biological activity. The presence of a methoxy group, a potent electron-donating group, at the 5-position of the indole ring, in particular, has been shown to enhance the biological efficacy of many derivatives. This enhancement is often attributed to the methoxy group's ability to modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] this compound serves as a crucial starting material for the synthesis of a diverse array of more complex molecules with therapeutic potential.[3]

Chemical Identity and Physicochemical Properties

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23084-36-8 | [3] |

| Molecular Formula | C₁₀H₈N₂O | [3] |

| Molecular Weight | 172.18 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow crystalline powder | |

| Boiling Point | 385 °C at 760 mmHg | [3] |

| Storage | 2-8°C, protected from light, dry, sealed | [3] |

Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of the parent 1H-indole-3-carbonitrile shows characteristic signals for the indole ring protons. For the 5-methoxy derivative, one would expect to see the following key features (predicted shifts in ppm, referenced to TMS):

-

NH Proton: A broad singlet typically downfield (> 8.0 ppm).

-

Aromatic Protons: Signals corresponding to the protons on the benzene and pyrrole rings. The methoxy group will influence the chemical shifts of the protons on the benzene ring.

-

Methoxy Protons: A sharp singlet around 3.8-3.9 ppm, integrating to three protons.

For the closely related 5-iodo-1H-indole-3-carbonitrile , the following ¹H NMR (400 MHz, DMSO-d₆) shifts have been reported: δ 12.35 (s, 1H), 8.25 (s, 1H), 7.95 (d, J = 1.3 Hz, 1H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H).[4]

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The methoxy carbon will be observed around 55-56 ppm.

For 5-iodo-1H-indole-3-carbonitrile , the ¹³C NMR (101 MHz, DMSO-d₆) shifts are: δ 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7.[4] The ¹³C NMR spectrum of 5-methoxy-3-methyl-1H-indole shows the methoxy carbon at 56.05 ppm.[3]

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H Stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-O Stretch (methoxy): A strong band in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: In their respective characteristic regions.

The IR spectrum of 5-iodo-1H-indole-3-carbonitrile shows a prominent C≡N stretch at 2218 cm⁻¹ and an N-H stretch at 3276 cm⁻¹.[4]

3.4. Mass Spectrometry

The mass spectrum (Electron Ionization) will show the molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic cleavages of the indole ring. The NIST WebBook provides the mass spectrum for the parent compound 5-methoxyindole , showing a molecular ion peak at m/z 147.[5]

Synthesis of this compound

The synthesis of indole-3-carbonitriles can be achieved through various methods. A common and effective approach involves the dehydration of the corresponding indole-3-carboxaldehyde oxime or the direct conversion from indole-3-carboxaldehyde.

4.1. General Synthetic Workflow

A plausible synthetic route to this compound starts from the commercially available 5-methoxyindole.

Caption: General synthetic workflow for this compound.

4.2. Experimental Protocol: Synthesis from 5-Methoxy-1H-indole-3-carboxaldehyde

This protocol is adapted from a general procedure for the synthesis of indole-3-carbonitriles.[6]

Materials:

-

5-Methoxy-1H-indole-3-carboxaldehyde

-

Diammonium hydrogen phosphate

-

1-Nitropropane

-

Glacial acetic acid

-

Water

-

Acetone

-

Hexane

-

Activated carbon

Procedure:

-

In a round-bottom flask, combine 5-Methoxy-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid.

-

Reflux the mixture for approximately 12-14 hours. The color of the mixture will likely change from pale yellow to dark red.

-

After the reaction is complete (monitored by TLC), remove the volatile reactants and solvent under reduced pressure.

-

To the dark residue, add an excess of water. The crude this compound will precipitate.

-

Collect the precipitate by filtration and dry it under reduced pressure.

-

For purification, dissolve the crude product in a minimal amount of hot acetone, add activated carbon for decolorization, and filter.

-

Add hexane to the filtrate to induce crystallization.

-

Collect the purified crystals by filtration and dry them to obtain pure this compound.

Biological Activities and Therapeutic Potential

The 5-methoxyindole scaffold is a cornerstone in the development of various therapeutic agents, with research highlighting its potential in oncology and neuroscience.

5.1. Anticancer Activity

Derivatives of 5-methoxyindole have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and cellular processes.

5.1.1. Mechanism of Action in Cancer

The anticancer effects of 5-methoxyindole derivatives are multifaceted and can include:

-

Induction of Cell Cycle Arrest: Some 5-methoxyindole-isatin hybrids have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle.[7]

-

Inhibition of Key Signaling Pathways: Certain derivatives can inhibit critical pathways for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

-

Modulation of COX-2 Expression: 5-methoxyindole metabolites can control the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and involved in inflammation and tumorigenesis.[4]

Caption: Key anticancer mechanisms of action for 5-methoxyindole derivatives.

5.2. Xanthine Oxidase Inhibition

Recent studies have explored 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel non-purine xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[8] Xanthine oxidase is a key enzyme in the purine metabolic pathway that catalyzes the formation of uric acid.[8] The 3-cyano indole moiety is a critical pharmacophore in the design of these potent inhibitors.

5.3. Neuroprotective and Other Activities

The structural similarity of the 5-methoxyindole core to serotonin has made it a valuable scaffold in neuropharmacology. Derivatives have been investigated for their activity at various serotonin receptors. Additionally, the parent compound, 5-methoxyindole, has demonstrated anti-inflammatory properties.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure allows for the synthesis of a wide range of derivatives with promising biological activities, particularly in the fields of oncology and neuropharmacology. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundational resource for researchers aiming to leverage this valuable building block in their drug discovery endeavors.

References

-

Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019). PubMed. [Link]

-

5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. (2014). CORE. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of (d) 5-Methoxy-1-methyl-1 H-indole-3-carbonitrile. PrepChem.com. [Link]

-

Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019). PubMed. [Link]

-

Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

5-Methoxyindole. PubChem. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

- Preparation method of 5-methoxyindole.

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Semantic Scholar. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

-

1H-Indole, 5-methoxy-. the NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

5 Methoxyindole. mzCloud. [Link]

-

Indole alkaloids: 2012 until now, highlighting the new chemical structures and biological activities. PubMed. [Link]

-

Showing metabocard for 1-Methoxy-1H-indole-3-acetonitrile (HMDB0040973). Human Metabolome Database. [Link]

-

Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. [Link]

-

indole-3-carbonitrile. Organic Syntheses Procedure. [Link]

-

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. [Link]

-

Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]

-

Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Landscape of 5-Methoxy-1H-indole-3-carbonitrile and its Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. The introduction of a methoxy group at the 5-position and a carbonitrile moiety at the 3-position of the indole ring creates a unique chemical entity, 5-methoxy-1H-indole-3-carbonitrile, which serves as a versatile precursor for a diverse array of biologically active derivatives. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a significant focus on their anticancer potential. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols utilized to elucidate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a fundamental structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic placement of substituents on this heterocyclic core can profoundly influence its pharmacological properties. The this compound scaffold is of particular interest due to the electronic properties imparted by the methoxy and nitrile groups. The methoxy group, an electron-donating group, can enhance the reactivity of the indole ring and is a recurring feature in many potent serotonin receptor ligands. The carbonitrile group, an electron-withdrawing group, is a key functional group in various approved pharmaceuticals and contributes to the molecule's polarity and potential for hydrogen bonding interactions. This unique combination of functional groups makes this compound a valuable building block for the synthesis of more complex molecules with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2][3][4]

Anticancer Activity: A Dominant Therapeutic Avenue

A substantial body of research has been dedicated to exploring the anticancer properties of derivatives of the 5-methoxy-1H-indole core. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast, colon, lung, and pancreatic cancers.[5][6] The subsequent sections will dissect the primary mechanisms through which these derivatives exert their antiproliferative effects.

Disruption of Microtubule Dynamics: Potent Tubulin Inhibitors

One of the most well-established anticancer mechanisms for indole derivatives is the inhibition of tubulin polymerization.[7][8] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[8] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[9] Several 5-methoxyindole derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine binding site on β-tubulin.[10][11][12]

The structure-activity relationship (SAR) studies have revealed that the 5-methoxy group on the indole ring is often favorable for cytotoxic activity.[11] For instance, certain indole-chalcone derivatives have shown potent inhibition of tubulin polymerization and significant activity against various cancer cell lines.[12]

Modulation of Kinase Signaling Pathways

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes such as proliferation, survival, and migration. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the 5-methoxy-1H-indole scaffold have been shown to inhibit the activity of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13][14]

For example, certain 5-chloro-indole-2-carboxamides have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[15] Molecular docking studies have suggested that these compounds can effectively bind to the active site of the kinase domain.[16] Inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell survival and proliferation.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis. This compound derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[17]

For instance, certain pyrazole-indole hybrids have been shown to induce apoptosis in liver cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[17] Furthermore, some derivatives have been observed to increase the levels of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.[15]

Beyond Cancer: Other Emerging Biological Activities

While the anticancer properties of this compound derivatives are the most extensively studied, this versatile scaffold exhibits a range of other promising biological activities.

-

Serotonin Receptor Modulation: The structural resemblance of the 5-methoxyindole core to the neurotransmitter serotonin makes it a well-known pharmacophore for serotonin (5-HT) receptors.[5] Modifications to the indole core can fine-tune the affinity and selectivity of these derivatives for different 5-HT receptor subtypes, suggesting their potential in treating neurological and psychiatric disorders.[5][18]

-

Monoamine Oxidase (MAO) Inhibition: Certain indole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are involved in the metabolism of neurotransmitters.[19] This suggests their potential application as antidepressants and in the treatment of neurodegenerative diseases like Parkinson's disease.

-

Antimicrobial and Anti-inflammatory Activities: Indole derivatives have also been reported to possess antimicrobial and anti-inflammatory properties, although this is a less explored area for the 5-methoxy-3-carbonitrile subset.[20]

-

CFTR Potentiators: A class of compounds containing the tetrahydro-γ-carboline core, which is derived from an indole structure, have been identified as novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[21] This highlights the potential for indole derivatives in treating genetic disorders like cystic fibrosis.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the in vitro cytotoxic activity of selected 5-methoxyindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative analysis of their potency.

Table 1: Anticancer Activity of 5-Methoxyindole-Isatin Hybrids [5]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Structural Features |

| 5o | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin |

| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | ||

| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | ||

| 5w | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin |

| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | ||

| A-549 (Lung) | 1.91 | Sunitinib | 8.11 |

Table 2: Anticancer Activity of Indolo[2,3-b]quinoline Derivatives [5]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Structural Features |

| MMNC | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5 |

| Caco-2 (Colorectal) | 0.51 | 5-Fluorouracil | >100 |

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the reproducibility and validation of the biological data, detailed experimental protocols for key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[22]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[23]

-

Incubate the plate for 48-72 hours.[5]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.[23]

-

Incubate in the dark for 30 minutes at room temperature.[23]

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with a wide range of biological activities, most notably in the realm of anticancer drug discovery. Their ability to target multiple key cellular processes, including microtubule dynamics and kinase signaling, underscores their therapeutic potential. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of more potent and selective agents.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis of novel derivatives to further explore the structure-activity relationships and identify compounds with improved efficacy and safety profiles.

-

In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

-

Target Deconvolution: For compounds with unknown mechanisms of action, comprehensive studies to identify their specific molecular targets are crucial.

-

Exploration of Other Therapeutic Areas: Further investigation into the potential of these derivatives in treating neurological, inflammatory, and infectious diseases is warranted.

By continuing to explore the rich chemical and biological landscape of this compound and its derivatives, the scientific community can unlock new therapeutic opportunities for a variety of human diseases.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- ACS Omega. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.

- MDPI. (2024).

- PMC. (2022).

- PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes.

- ResearchGate. (2025). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)

- PMC. (n.d.).

- Chem-Impex. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid methyl ester.

- PMC. (2022).

- MySkinRecipes. (n.d.). This compound.

- PMC. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- PubMed Central. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.

- MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)

- Synthesis, reactivity and biological properties of methoxy-activ

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 5-Methoxyindole in Drug Discovery.

- MDPI. (n.d.). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.

- PubMed. (2021). Indole derivatives (2010-2020)

- ResearchGate. (2025). New small-molecule tubulin inhibitors.

- PubMed. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents.

- PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile.

- Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles.

- ResearchGate. (2025). ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles.

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024).

- Journal of Medicinal Chemistry. (2020).

- Chula Digital Collections. (2022).

- PubMed. (2008). Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B.

- RCSI Repository. (n.d.). Natural products containing the nitrile functional group and their biological activities.

- PubMed. (1968). Structure-activity relationships among 5-methoxy-n:n-dimethyltryptamine, 4-hydroxy-n:n-dimethyltryptamine (psilocin) and other substituted tryptamines.

Sources

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. soc.chim.it [soc.chim.it]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. online.bamu.ac.in [online.bamu.ac.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationships among 5-methoxy-n:n-dimethyltryptamine, 4-hydroxy-n:n-dimethyltryptamine (psilocin) and other substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 5-methoxy-1H-indole-3-carbonitrile: An In-depth Technical Guide for Researchers

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] 5-methoxy-1H-indole-3-carbonitrile, a derivative of this versatile heterocycle, represents a promising starting point for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, leveraging in silico predictive methodologies and outlining robust experimental frameworks for their validation. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its potential anticancer and neuromodulatory activities, offering detailed protocols and data presentation strategies to accelerate research and development efforts in this exciting area.

Introduction: The Promise of the Indole Scaffold

Indole derivatives have consistently demonstrated a remarkable diversity of pharmacological effects, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] Their ability to interact with a wide array of biological targets stems from the unique electronic and structural features of the indole ring system. The introduction of a methoxy group at the 5-position and a carbonitrile moiety at the 3-position of the indole core in this compound creates a molecule with distinct physicochemical properties, suggesting a unique and specific interaction profile with biological macromolecules. This guide will focus on three primary, high-potential therapeutic avenues for this compound: the inhibition of tubulin polymerization, modulation of the PI3K/Akt/mTOR signaling pathway, and interaction with serotonergic receptors.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Given the novelty of this compound, a crucial first step in elucidating its therapeutic potential is the use of in silico target prediction tools.[2][3] These computational methods, including pharmacophore modeling and molecular docking, analyze the three-dimensional structure of a small molecule to predict its likely biological targets.[4][5]

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target. For indole derivatives, common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions.[4] By comparing the pharmacophore of this compound with databases of known pharmacophores for various biological targets, we can generate a ranked list of potential protein interactions.

Molecular docking simulates the binding of a ligand (this compound) to the three-dimensional structure of a protein target.[5][6] This technique predicts the preferred binding orientation and affinity, providing valuable insights into the potential mechanism of action.

Based on the known biological activities of structurally similar indole compounds, in silico analyses for this compound would likely prioritize the following target classes for further investigation.

Potential Therapeutic Target I: Tubulin Polymerization

Mechanistic Rationale

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitosis. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[7] Numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][8][9][10][11] The structural features of this compound, particularly the substituted indole core, suggest its potential to interfere with the assembly of microtubules, leading to cell cycle arrest and apoptosis in proliferating cancer cells.

Experimental Validation: Tubulin Polymerization Assay

A turbidity-based spectrophotometric assay is a standard method to assess the effect of a compound on in vitro tubulin polymerization.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer).

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of this compound in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of this compound or a vehicle control (DMSO).

-

Add tubulin and GTP to the polymerization buffer and keep on ice.

-

Initiate the polymerization by transferring the tubulin/GTP mixture to the wells containing the test compound and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance as a function of time for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Data Presentation

| Compound | IC₅₀ (µM) for Tubulin Polymerization |

| This compound | To be determined |

| Colchicine (Positive Control) | Known value |

| Vehicle Control (DMSO) | No inhibition |

Visualization

Caption: Workflow and proposed mechanism for tubulin polymerization inhibition.

Potential Therapeutic Target II: PI3K/Akt/mTOR Signaling Pathway

Mechanistic Rationale

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[12][13][14][15] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[12][13][15] The electron-rich indole nucleus of this compound may allow it to act as an ATP-competitive inhibitor of kinases within this pathway, such as PI3K, Akt, or mTOR.

Experimental Validation: Kinase Inhibition Assay

A luminescence-based kinase assay can be used to measure the inhibitory activity of this compound against specific kinases in the PI3K/Akt/mTOR pathway.

Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)

-

Reagent Preparation:

-

Recombinant human PI3Kα enzyme.

-

Kinase substrate (e.g., PIP₂).

-

ATP.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (or similar).

-

Stock solution of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add serially diluted this compound or a vehicle control.

-

Add the PI3Kα enzyme and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

After a defined incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation

| Kinase Target | This compound IC₅₀ (µM) | Known Inhibitor (Positive Control) IC₅₀ (µM) |

| PI3Kα | To be determined | e.g., Alpelisib |

| Akt1 | To be determined | e.g., Ipatasertib |

| mTOR | To be determined | e.g., Rapamycin |

Visualization

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.